Piperazine, 1,4-bis((2-methoxyphenoxy)acetyl)-
Description
Piperazine, 1,4-bis((2-methoxyphenoxy)acetyl)-, is a piperazine derivative featuring two (2-methoxyphenoxy)acetyl substituents at the 1,4-positions of the piperazine ring. The compound’s structure integrates methoxy-substituted aromatic ethers linked via acetyl groups to the nitrogen atoms of the piperazine core. This design confers unique physicochemical properties, such as increased lipophilicity due to the methoxy and aromatic moieties, which may influence its biological activity, solubility, and metabolic stability.
Properties
CAS No. |
2884-28-8 |
|---|---|
Molecular Formula |
C22H26N2O6 |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-(2-methoxyphenoxy)-1-[4-[2-(2-methoxyphenoxy)acetyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C22H26N2O6/c1-27-17-7-3-5-9-19(17)29-15-21(25)23-11-13-24(14-12-23)22(26)16-30-20-10-6-4-8-18(20)28-2/h3-10H,11-16H2,1-2H3 |
InChI Key |
AGTJUFFDJQCSAP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCN(CC2)C(=O)COC3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Acylation of Piperazine with 2-Methoxyphenoxyacetyl Chloride
A common approach involves reacting piperazine with two equivalents of 2-methoxyphenoxyacetyl chloride in the presence of a base such as anhydrous potassium carbonate or triethylamine to neutralize the generated hydrochloric acid. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM) under reflux conditions to ensure complete acylation.
| Parameter | Details |
|---|---|
| Reagents | Piperazine, 2-methoxyphenoxyacetyl chloride (2 eq) |
| Base | Potassium carbonate or triethylamine |
| Solvent | DMF or dichloromethane |
| Temperature | Reflux (80–100 °C for DMF) |
| Reaction Time | 4–18 hours, commonly ~12 hours |
| Work-up | Filtration, solvent evaporation, recrystallization |
Use of Polar Aprotic Solvents and Bases
Polar aprotic solvents such as DMF, dimethyl sulfoxide (DMSO), or 1,2-dichloroethane are preferred due to their ability to dissolve both organic and inorganic reagents and facilitate nucleophilic substitution reactions. Bases like sodium hydride or cesium carbonate may be used to deprotonate intermediates or facilitate substitution steps.
Stepwise Synthesis via Intermediates
Some synthetic routes involve preparing intermediate compounds such as piperazine-2,5-dione derivatives or chloro-substituted intermediates, which are then converted to the target bis-acylated piperazine:
- Conversion of hydroxyl to chloro group: Using thionyl chloride in an aprotic solvent (e.g., methylene chloride) under reflux for 1–3 hours.
- Substitution with thioacetic acid: In the presence of cesium carbonate in DMF at ambient temperature for 6–24 hours.
- Oxidation and reduction steps: Employing reagents like Dess-Martin periodinane for oxidation or lithium aluminum hydride for reduction at controlled temperatures (0 °C to room temperature).
Reaction Monitoring and Purification
Reactions are typically monitored by thin-layer chromatography (TLC) or NMR spectroscopy to confirm completion. Purification involves solvent evaporation, recrystallization from solvents such as ethanol or DMF, and sometimes chromatographic techniques to isolate the pure bis-acylated product.
Research Findings and Optimization
- Base and Solvent Effects: Studies have shown that using potassium carbonate in DMF at ambient temperature yields better diastereoselectivity and product purity compared to other bases or solvents.
- Reaction Time and Temperature: Longer reaction times (up to 24 hours) at moderate temperatures improve yields, while higher temperatures accelerate reactions but may reduce selectivity.
- Isomer Formation: Hydrogenation of intermediates can lead to cis and trans isomers; NMR and X-ray crystallography are used to identify and isolate the desired isomer, with cis isomers often predominating under standard hydrogenation conditions.
Summary Table of Key Preparation Parameters
| Step | Reagents/Conditions | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Acylation of piperazine | Piperazine + 2-methoxyphenoxyacetyl chloride (2 eq) + K2CO3 or Et3N | DMF or DCM | Reflux (80–100 °C) | 4–18 hours | Neutralizes HCl, promotes bis-acylation |
| Hydroxyl to chloro conversion | Thionyl chloride | Methylene chloride | Reflux | 1–3 hours | Intermediate preparation |
| Thioacetic acid substitution | Thioacetic acid + Cs2CO3 | DMF | Ambient | 6–24 hours | Nucleophilic substitution |
| Oxidation | Dess-Martin periodinane | Tetrahydrofuran (THF) | Ambient | 1–16 hours | Converts intermediates |
| Reduction | Lithium aluminum hydride | Ether solvents | 0 °C | 10–90 minutes | Reduces lactams to piperazine derivatives |
| Purification | Recrystallization, chromatography | Ethanol, DMF | Ambient | Variable | Ensures product purity |
Chemical Reactions Analysis
Types of Reactions: Piperazine, 1,4-bis((2-methoxyphenoxy)acetyl)- undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The acetyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in anhydrous conditions.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Piperazine derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing piperazine can inhibit cancer cell proliferation through various mechanisms.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of piperazine derivatives on several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results demonstrated that piperazine derivatives exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Piperazine Derivative A | MCF-7 | 1.08 |
| Piperazine Derivative B | A549 | 5.02 |
| Doxorubicin | MCF-7 | 1.98 |
| Doxorubicin | A549 | 1.34 |
These findings suggest that piperazine derivatives can effectively induce apoptosis and inhibit tumor growth, making them promising candidates for further development in cancer therapy .
Antimicrobial Properties
The antimicrobial activity of piperazine derivatives has also been documented. Compounds similar to piperazine, 1,4-bis((2-methoxyphenoxy)acetyl)- have shown efficacy against various bacterial strains.
Antimicrobial Activity Table
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 15 µg/mL |
These results indicate that the presence of the piperazine structure enhances the antimicrobial activity of the compounds .
Neurological Applications
Piperazine derivatives have been explored for their potential in treating neurological disorders due to their ability to interact with neurotransmitter systems.
Acaricidal Activity
Piperazine derivatives have also shown promise in agricultural applications, particularly as acaricides.
Case Study: Acaricidal Efficacy
A study synthesized various piperazine derivatives and tested their efficacy against common agricultural pests like Tetranychus urticae. The results indicated that certain derivatives exhibited high levels of acaricidal activity, providing a potential avenue for developing safer pest control methods.
| Compound | Pest Species | Efficacy Level |
|---|---|---|
| Compound D | Tetranychus urticae | High |
| Compound E | Tetranychus kanzawai | Moderate |
These findings highlight the versatility of piperazine derivatives beyond medicinal applications .
Mechanism of Action
The mechanism of action of Piperazine, 1,4-bis((2-methoxyphenoxy)acetyl)- involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Piperazine, 1,4-bis(phenoxyacetyl) (CAS 1784-10-7)
- Structural Differences: Lacks methoxy groups on the phenoxy rings compared to the target compound .
- Molecular Formula : C₂₀H₂₂N₂O₄ (MW: 354.4 g/mol) vs. estimated C₂₂H₂₆N₂O₆ (MW: ~414.5 g/mol) for the methoxy analog.
- Key Properties :
- Reduced lipophilicity (logP) due to absence of methoxy groups.
- Higher solubility in polar solvents compared to the methoxy-substituted derivative.
1,1′-(1,4-Piperazinediyl)bis[3-(2-methoxyphenoxy)-2-propanol] (CAS 333749-57-8)
- Structural Differences : Features hydroxyl and propyl linkers instead of acetyl groups .
- Molecular Formula : C₂₄H₃₂N₂O₆ (MW: 444.5 g/mol).
- Key Properties: Enhanced hydrophilicity due to hydroxyl groups, contrasting with the acetylated target compound. Potential for hydrogen bonding, influencing receptor interactions.
- Applications : Structural analogs with hydroxyl groups are often used in drug design for improved solubility and target engagement.
1,4-Bis(4-fluorophenylsulfonyl)piperazine
- Structural Differences : Sulfonyl groups replace acetyl moieties, with fluorophenyl substituents .
- Molecular Formula : C₁₆H₁₄F₂N₂O₄S₂ (MW: 416.4 g/mol).
- Key Properties :
- Sulfonyl groups confer strong electron-withdrawing effects, enhancing metabolic stability.
- Demonstrated DPP-4 inhibition (IC₅₀ values in micromolar range) via H-bonding with enzyme residues.
- Applications : Antidiabetic agents; highlights the role of substituent electronegativity in enzyme inhibition.
1,4-Bis[3-(amino-dithiocarboxy)propionyl]piperazine Derivatives
- Structural Differences: Dithiocarbamate and propionyl groups replace methoxyphenoxyacetyl substituents .
- Key Properties :
- Sulfur-containing groups enhance metal-binding capacity and redox activity.
- Anti-tumor activity (e.g., 90% inhibition of HL-60 cells at 10 µM for compound 4d).
- Applications : Oncology research; underscores the importance of sulfur moieties in cytotoxicity.
1,4-Bis(2-hydroxyethyl)piperazine (CAS 122-96-3)
- Structural Differences : Hydroxyethyl groups instead of aromatic-acetyl substituents .
- Molecular Formula : C₈H₁₈N₂O₂ (MW: 174.2 g/mol).
- Key Properties :
- High hydrophilicity and water solubility.
- Used as a buffering agent or polymer precursor, diverging from the target compound’s likely bioactive role.
Biological Activity
Piperazine, 1,4-bis((2-methoxyphenoxy)acetyl)- is a synthetic compound derived from piperazine, characterized by its unique structure that includes two methoxyphenoxyacetyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and relevant case studies.
Structural Information
- Molecular Formula : C22H26N2O6
- SMILES : COC1=CC=CC=C1OCC(=O)N2CCN(CC2)C(=O)COC3=CC=CC=C3OC
- InChIKey : AGTJUFFDJQCSAP-UHFFFAOYSA-N
Biological Activities
Piperazine derivatives are known for their diverse pharmacological properties. The specific biological activities of Piperazine, 1,4-bis((2-methoxyphenoxy)acetyl)- include:
- Antiproliferative Effects : Studies have indicated that piperazine derivatives can exhibit antiproliferative effects on various cancer cell lines. For instance, compounds similar to Piperazine, 1,4-bis((2-methoxyphenoxy)acetyl)- have shown efficacy in inhibiting the growth of K562 leukemic cells through mechanisms involving necroptosis and apoptosis .
- Receptor Binding Affinity : Research indicates that piperazine derivatives can bind to aminergic receptors, which are critical in the modulation of neurotransmission and can influence conditions such as depression and anxiety .
- Potential Antimicrobial Activity : Some studies suggest that piperazine derivatives may possess antimicrobial properties, although specific data on Piperazine, 1,4-bis((2-methoxyphenoxy)acetyl)- is limited. The general trend in piperazine chemistry shows promise against bacterial strains .
Synthesis
The synthesis of Piperazine, 1,4-bis((2-methoxyphenoxy)acetyl)- typically involves several chemical reactions that modify the piperazine core to introduce methoxyphenoxyacetyl groups. The synthetic pathway often requires careful control of reaction conditions to ensure high yield and purity of the final product.
Case Studies and Research Findings
Several studies have explored the biological activity of piperazine derivatives:
- Study on LQFM018 : This compound demonstrated significant antiproliferative effects and was shown to activate cell death pathways in leukemic cells. The study highlighted the importance of structural modifications in enhancing biological activity .
- Drug Discrimination Studies : Research involving piperazine derivatives has utilized advanced techniques such as electrochemiluminescence for drug monitoring at physiological levels. These studies validate the efficacy of piperazine compounds in therapeutic contexts .
- Comparative Analysis with Other Derivatives : A comparative study of various piperazine derivatives indicated that those with additional functional groups often exhibited enhanced solubility and bioavailability, which are critical factors for effective drug design .
Summary Table of Biological Activities
| Activity Type | Description |
|---|---|
| Antiproliferative | Inhibitory effects on cancer cell lines (e.g., K562 leukemic cells) |
| Receptor Binding | Affinity for aminergic receptors influencing neurotransmission |
| Antimicrobial | Potential activity against various bacterial strains |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Piperazine, 1,4-bis((2-methoxyphenoxy)acetyl)-, and how can reaction conditions be optimized?
- Methodology :
- Nucleophilic substitution : React 1,4-piperazine with 2-methoxyphenoxyacetyl chloride in a polar aprotic solvent (e.g., DMF) under nitrogen. Use triethylamine as a base to neutralize HCl byproducts .
- Optimization : Adjust molar ratios (e.g., 1:2.2 for piperazine:acyl chloride), solvent choice (methanol vs. acetonitrile), and reaction time (12–24 hours). Monitor via TLC or HPLC.
- Key Parameters :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous DMF | Maximizes reactivity |
| Temperature | 0–5°C (initial), then 25°C | Reduces side reactions |
| Stoichiometry | 1:2.2 (piperazine:acyl chloride) | Ensures complete substitution |
Q. How is the compound characterized post-synthesis?
- Techniques :
- Spectroscopy : ¹H/¹³C NMR for verifying substitution patterns (e.g., methoxy protons at δ 3.7–3.9 ppm, acetyl carbonyl at ~170 ppm) .
- X-ray Diffraction : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding between acetyl groups) .
- Elemental Analysis : Confirm purity (>98%) and empirical formula (C₂₂H₂₆N₂O₆) .
Advanced Research Questions
Q. How do substituent positions (ortho vs. para) on aromatic rings influence biological activity?
- Structure-Activity Relationship (SAR) :
- Ortho-Substituents : Steric hindrance may reduce binding affinity but enhance selectivity (e.g., 2-methoxy groups in similar piperazines show moderate antibacterial activity) .
- Para-Substituents : Electron-withdrawing groups (EWGs, e.g., -NO₂) improve charge transfer interactions, as seen in DPP-IV inhibitors .
- Data Table :
Q. What computational methods are employed to analyze molecular interactions with biological targets?
- Protocol :
Conformational Analysis : Use Spartan06 with AM1 semiempirical methods to identify the lowest-energy conformer .
Molecular Docking : AutoDock Vina for rigid DNA/protein-flexible ligand simulations. Define binding pockets (40ų grid) and calculate ΔG (e.g., -7.5 kcal/mol for DNA intercalation) .
- Key Interactions :
- Piperazine Core : Forms hydrogen bonds with nucleic acids (e.g., DG4: 2.18 Å) .
- Methoxy Groups : Participate in hydrophobic interactions with enzyme pockets .
Q. How can contradictions in substituent effects across studies be resolved?
- Case Analysis :
- Conflict : Some studies report ortho-substituents enhance activity (e.g., antibacterial ), while others favor para-substituents (e.g., enzyme inhibition ).
- Resolution :
- Contextual Factors : Target specificity (DNA vs. enzyme active sites).
- Meta-Analysis : Compare logP, polar surface area, and steric parameters across datasets.
- Recommended Workflow :
1. Compile SAR data from multiple studies.
2. Normalize activity metrics (e.g., IC₅₀, MIC).
3. Apply multivariate regression to identify dominant factors (e.g., electronic > steric effects).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
